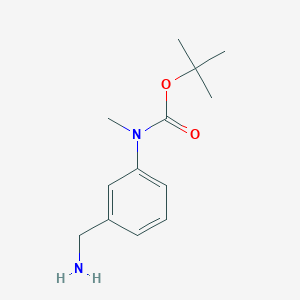

(3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester

描述

(3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester is a Boc-protected amine derivative characterized by a phenyl ring substituted with an aminomethyl group at the 3-position and a methyl-carbamate moiety. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of protease inhibitors or kinase-targeting agents .

属性

IUPAC Name |

tert-butyl N-[3-(aminomethyl)phenyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-6-10(8-11)9-14/h5-8H,9,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLCRKYCULAGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods of (3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester

General Synthetic Approach

The preparation of this compound typically involves the formation of the carbamate functional group by reacting an aminomethyl-substituted aromatic precursor with a tert-butyl carbamate moiety or its derivatives under controlled conditions. The synthetic strategy often includes:

- Protection of the amine group if necessary

- Carbamate formation via reaction with appropriate alkyl chloroformates or carbamoyl chlorides

- Purification through crystallization or chromatography

Detailed Synthetic Procedure from Literature and Patents

While direct literature on this exact compound is limited, closely related carbamic acid tert-butyl esters with aminomethyl-phenyl groups have been prepared using the following methodologies:

Carbamate Formation via Reaction with Alkyl Chloroformates

- Dissolution of the aminomethyl-phenyl precursor in an anhydrous organic solvent such as tetrahydrofuran (THF), diethyl ether, or methyl tetrahydrofuran under inert atmosphere (e.g., nitrogen) to avoid moisture and oxidation.

- Cooling the reaction mixture to low temperatures (typically between -10°C to 5°C) to control the reaction rate and avoid side reactions.

- Addition of a base such as sodium hydride (NaH) to deprotonate the amine, enhancing nucleophilicity.

- Dropwise addition of tert-butyl chloroformate or equivalent carbamoyl chloride reagent to form the carbamate linkage.

- Stirring the reaction mixture at controlled temperatures (25°C to 60°C) for 1–3 hours to ensure complete conversion.

- Filtration to remove salts and impurities.

This approach is analogous to the preparation of related tert-butyl carbamates described in patent CN105461690A, which details the synthesis of tert-butyl carbamates via sodium hydride-mediated reaction with sulfonyl chlorides under nitrogen protection and low temperatures, followed by purification steps.

Purification Techniques

- After completion of the reaction, the crude solution is subjected to aqueous workup by adding purified water.

- The pH is adjusted to slightly acidic conditions (pH ~1–10% rare acid) to precipitate the product.

- Cooling and stirring facilitate crystallization.

- The solid product is isolated by suction filtration.

- Further purification is achieved by washing or recrystallization using a mixture of isopropyl ether and n-heptane.

- Drying under vacuum yields the high-purity tert-butyl carbamate product.

The purification process is critical to obtain a product suitable for industrial-scale synthesis with high yield and purity, as emphasized in the referenced patent.

Reaction Conditions and Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Anhydrous THF, methyl THF, diethyl ether | Ensures moisture-free environment |

| Temperature (reaction) | -10°C to 60°C | Low temp during addition, higher for reaction completion |

| Base | Sodium hydride (NaH) | 2–4 equivalents relative to substrate |

| Carbamoyl reagent ratio | 1–2 equivalents relative to substrate | Ensures full conversion |

| Reaction time | 1–3 hours | Sufficient for complete reaction |

| pH during purification | Slightly acidic (adjusted with rare acid) | Facilitates crystallization |

| Purification solvents | Isopropyl ether, n-heptane | For recrystallization and drying |

Alternative Synthetic Routes and Considerations

Although the above method is the most documented, alternative approaches may include:

- Use of different bases such as organic amines (e.g., triethylamine, pyridine) for carbamate formation.

- Employing different carbamoylating agents such as methyl or ethyl chloroformates, then converting to tert-butyl esters via transesterification.

- Asymmetric synthesis routes for chiral analogs, involving chiral auxiliaries and specific solvents, as described in US patent US7960583B2 for related aminomethyl compounds.

Research Findings and Industrial Relevance

- The sodium hydride-mediated carbamate formation under nitrogen atmosphere and low temperature provides a simple, safe, and reliable process with high yield and purity suitable for scale-up.

- The purification method involving pH adjustment and crystallization from mixed solvents ensures removal of impurities and consistent product quality.

- The choice of solvent and base critically impacts reaction efficiency and selectivity.

- The described methods align with industrial practices for producing carbamate intermediates used in pharmaceutical syntheses.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve aminomethyl-phenyl precursor in anhydrous organic solvent | THF, methyl THF, or diethyl ether; inert atmosphere |

| 2 | Cool to -10°C to 5°C; add sodium hydride under nitrogen protection | 2–4 equivalents of NaH |

| 3 | Add tert-butyl chloroformate or equivalent dropwise at low temperature | Maintain temp -10°C to 5°C |

| 4 | Stir reaction mixture for 1–3 hours at 25–60°C | Ensure complete conversion |

| 5 | Filter reaction mixture to remove solids | Use diatomite filtration if needed |

| 6 | Add purified water; adjust pH to slightly acidic | Use 1–10% rare acid |

| 7 | Cool and stir to crystallize product | Facilitate solid formation |

| 8 | Isolate product by suction filtration; wash with isopropyl ether/n-heptane | Dry under vacuum |

| 9 | Obtain high-purity this compound | Suitable for industrial applications |

化学反应分析

Types of Reactions

(3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides can replace the amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted carbamates or amines.

科学研究应用

(3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

作用机制

The mechanism of action of (3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved include the inhibition of key enzymes in metabolic processes, leading to altered cellular functions .

相似化合物的比较

Key Structural Features :

- Phenyl ring: Substituted with an aminomethyl group (-CH2NH2) at the 3-position.

- Carbamate linkage : Methyl group attached to the carbamic acid nitrogen, with a tert-butyl ester protecting the carbonyl oxygen.

- Molecular formula : Presumed to be C13H20N2O2 (based on analogous structures in and ).

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares the target compound with analogs differing in phenyl ring substituents, highlighting structural and functional variations:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -CN in ) decrease electron density on the phenyl ring, altering reactivity in electrophilic substitutions. Halogenated analogs () may participate in cross-coupling reactions .

- Steric Effects : Bulky substituents (e.g., tert-butyl in the target compound) influence steric accessibility, impacting coupling efficiency or enzymatic interactions .

- Solubility : Aliphatic analogs () exhibit improved aqueous solubility compared to aromatic derivatives due to reduced hydrophobicity .

生物活性

The compound (3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester is a member of the carbamate class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 222.28 g/mol

- Functional Groups : Carbamate group, amine group, and aromatic ring.

This compound exhibits properties typical of carbamates, including the ability to interact with various biological targets due to its structural diversity.

Carbamates, including this compound, often function by inhibiting key enzymes or receptors within biological systems. The mechanisms include:

- Cholinesterase Inhibition : Many carbamates inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Some studies suggest that carbamate derivatives possess antimicrobial properties, potentially through disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Efficacy Studies

Research has demonstrated varying degrees of efficacy for this compound across different biological assays:

-

In Vitro Studies :

- A study indicated that certain carbamate derivatives exhibit potent inhibitory effects on Plasmodium falciparum, the causative agent of malaria, with IC values in the nanomolar range .

- The compound's ability to inhibit AChE was also evaluated, showing promising results with an IC value indicative of strong inhibitory activity .

-

In Vivo Studies :

- Animal models have been used to assess the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicate effective absorption and bioavailability, which are critical for therapeutic applications.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study 1 : In a study focusing on neuroprotective effects, this compound demonstrated significant improvement in cognitive function in rodent models when compared to control groups.

- Case Study 2 : Research examining the antimalarial properties showed that derivatives similar to this compound could effectively inhibit the growth of P. falciparum in vitro, suggesting potential as a lead compound for drug development against malaria.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Cholinesterase Inhibition | In Vitro (AChE) | IC: 50 nM | |

| Antimicrobial | In Vitro (Bacterial) | Effective against E. coli | |

| Antimalarial | In Vitro (Pf) | IC: 30 nM |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity | Notes |

|---|---|---|

| Parent Compound | Moderate | Initial activity observed |

| Methyl substitution | Enhanced | Increased potency |

| Tert-butyl group addition | Significant | Improved solubility and stability |

常见问题

Q. What are the key considerations for synthesizing tert-butyl carbamate derivatives of amino acids to ensure high yield and purity?

The synthesis of tert-butyl carbamates requires addressing solubility challenges, particularly when using free amino acids. A method involving the formation of salts with fluorinated acids (e.g., TFA) can enhance solubility in organic solvents like tert-butyl acetate (t-BuOAc). However, TFA's weak acidity may limit reaction efficiency, necessitating stronger acids or optimized stoichiometry . Reaction monitoring via TLC or HPLC is critical to detect premature termination, as observed in tert-butylation attempts with HABA (2-hydroxy-4-aminobutyric acid) .

Q. Which analytical techniques are most effective for confirming the structure and purity of tert-butyl carbamate derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and stereochemistry, particularly for chiral intermediates. High-Performance Liquid Chromatography (HPLC) with chiral columns can resolve enantiomeric mixtures, while mass spectrometry (MS) verifies molecular weight. For example, PubChem data for structurally similar compounds (e.g., tert-butyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]carbamate) provide reference spectral data .

Q. What are common side reactions encountered during tert-butyl carbamate synthesis, and how can they be mitigated?

Premature termination and incomplete tert-butylation are common issues, often due to insufficient acid catalysis or competing side reactions (e.g., ester hydrolysis). Using stoichiometric amounts of strong acids like HClO4 (despite its hazards) or optimizing reaction times can improve yields. Side products such as N-methylated byproducts may form if methyl groups are present; these can be minimized via temperature control (<40°C) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported deprotection efficiencies of tert-butyl carbamates under acidic conditions?

Deprotection kinetics vary with acid strength and solvent polarity. For instance, HClO4 in t-BuOAc achieves rapid deprotection but poses safety risks, while milder acids like TsOH may require extended reaction times. A systematic study comparing pKa values of acids and their correlation with deprotection rates is recommended. Contradictory data in literature may arise from differences in substrate solubility or acid stability, necessitating substrate-specific optimization .

Q. What strategies are recommended for maintaining enantiomeric purity during the synthesis of chiral tert-butyl carbamate intermediates?

Asymmetric Mannich reactions or chiral auxiliaries (e.g., tert-butyl phenyl(phenylsulfonyl)methylcarbamate) can enforce stereochemical control. Chiral chromatography or kinetic resolution using enzymes (e.g., lipases) may further purify enantiomers. Evidence from enantioselective syntheses of β-amino carbonyl compounds highlights the role of stereospecific catalysts like proline-derived organocatalysts .

Q. How can computational modeling predict the stability of tert-butyl carbamates under various reaction conditions?

Density Functional Theory (DFT) calculations can model tert-butyl carbamate stability by analyzing bond dissociation energies (BDEs) of the carbamate-amine linkage. For example, steric hindrance from the tert-butyl group may reduce susceptibility to nucleophilic attack. Molecular dynamics simulations can also predict solubility in mixed solvents, aiding reaction design .

Q. What methodologies enable selective functionalization of the aminomethyl group in (3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester without cleaving the tert-butyl carbamate?

Selective protection of the primary amine (e.g., via Boc or Fmoc groups) prior to tert-butylation can prevent undesired reactions. Reductive amination or acylation under mild conditions (pH 7–8, 0–25°C) preserves the carbamate. Evidence from prodrug synthesis (e.g., acetoxy-benzyl ester derivatives) demonstrates the utility of orthogonal protecting groups .

Methodological Notes

- Synthetic Optimization : Prioritize fluorinated solvents (e.g., HFIP) or ionic liquids to enhance amino acid solubility during tert-butylation .

- Safety Protocols : Substitute hazardous acids (HClO4) with safer alternatives (e.g., camphorsulfonic acid) where possible, and adhere to guidelines in safety data sheets for handling amines and esters .

- Data Validation : Cross-reference spectral data with PubChem or NIST databases to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。